N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several different functional groups, including a pyrazole ring, an oxadiazole ring, and a benzofuran ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. Benzofurans are oxygen-containing heterocyclic compounds where a benzene ring is fused to a furan ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the bonds between them. The presence of nitrogen and oxygen atoms in the rings would create regions of polarity, which could affect the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the specific functional groups present in the molecule. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, such as alkylation or acylation . The oxadiazole ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it more soluble in polar solvents .Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities .
Mode of Action
It is known that compounds with similar structures interact with their targets and cause changes that lead to their biological effects .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
A compound known as ocedurenone (kbp-5074), which may be related, has been reported to have a unique pharmacokinetic profile characterized by a longer half-life and increased mineralocorticoid receptor (mr) affinity than current mras . It was also found that a strong CYP3A inhibitor (itraconazole) reduced ocedurenone’s oral clearance by 51% and increased area under the plasma concentration–time curve extrapolated to infinity (AUC 0–inf) by 104%, while a strong CYP3A inducer (rifampin) increased its oral clearance by 6.4-fold and decreased plasma AUC 0–inf by 84% .
Result of Action
Compounds with similar structures have been reported to have diverse pharmacological effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-9-7-11(21(2)20-9)15-18-19-16(24-15)17-14(22)13-8-10-5-3-4-6-12(10)23-13/h3-8H,1-2H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRUHSCKVQNRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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